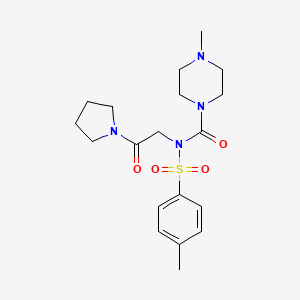
4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide, also known as MTPCA, is a chemical compound that has been extensively studied in scientific research. MTPCA is a piperazine derivative that has been shown to have various biological activities, including antiviral, antibacterial, and anticancer properties.
作用机制
The mechanism of action of 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of viral and bacterial enzymes. This compound has been shown to inhibit the activity of the viral DNA polymerase, which is essential for viral replication. Additionally, this compound has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to bacterial death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the proliferation of cancer cells, and to induce cell cycle arrest. In animal studies, this compound has been shown to have anxiolytic and antidepressant effects.
实验室实验的优点和局限性
4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and is readily available from commercial sources. Additionally, this compound has been extensively studied, and its biological activities are well-characterized. However, there are also some limitations to using this compound in lab experiments. One limitation is that it is not very water-soluble, which can make it difficult to use in certain assays. Additionally, this compound has been shown to be toxic to some cell types at high concentrations, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for research on 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide. One area of research is the development of more water-soluble derivatives of this compound, which would make it easier to use in certain assays. Additionally, there is ongoing research on the use of this compound as a potential therapeutic agent for viral and bacterial infections, as well as for cancer. Finally, there is interest in studying the mechanism of action of this compound in more detail, in order to better understand its biological activities.
合成方法
The synthesis of 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide involves the reaction of tosylpiperazine with methyl 2-oxo-2-pyrrolidin-1-ylacetate in the presence of a base. The resulting product is then treated with trifluoroacetic acid to remove the tosyl group, yielding this compound. The synthesis method of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its antiviral activity. This compound has been shown to inhibit the replication of several viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. Additionally, this compound has been studied for its antibacterial activity, and has been shown to be effective against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S/c1-16-5-7-17(8-6-16)28(26,27)23(15-18(24)21-9-3-4-10-21)19(25)22-13-11-20(2)12-14-22/h5-8H,3-4,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILKRPCPMNQBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


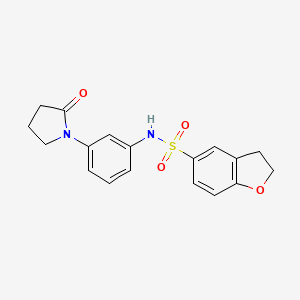
![6-(2,5-Dimethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2952386.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acrylamide](/img/structure/B2952388.png)
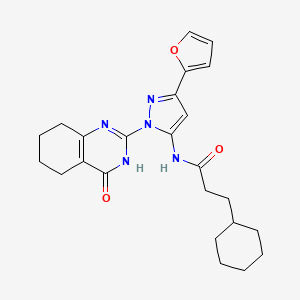
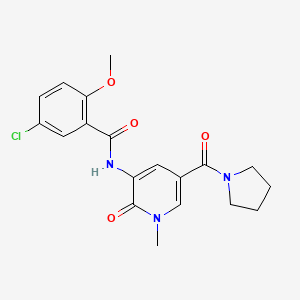
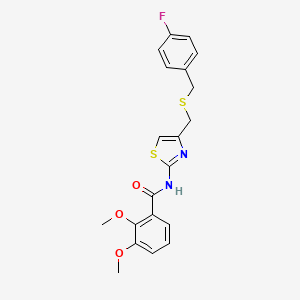
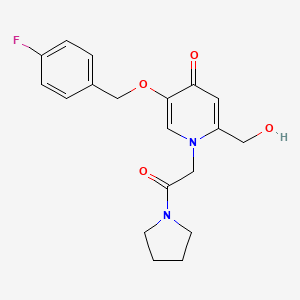
![1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952393.png)
![N-(3-chloro-4-fluorophenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2952395.png)

![3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2952398.png)
![2-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952399.png)
